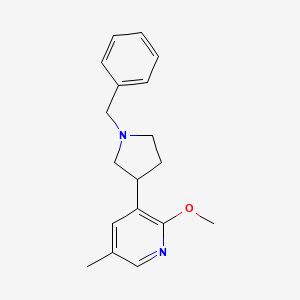

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-14-10-17(18(21-2)19-11-14)16-8-9-20(13-16)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBXRADRQXAJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673609 | |

| Record name | 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-00-9 | |

| Record name | 2-Methoxy-5-methyl-3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrrolidine Ring Formation and Functionalization

The foundational route to 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine involves constructing the pyrrolidine ring before introducing the pyridine substituents. A representative protocol begins with the condensation of γ-aminobutyric acid derivatives with benzyl halides under basic conditions to form the 1-benzylpyrrolidine scaffold. Subsequent functionalization at the 3-position is achieved via nucleophilic substitution or Michael addition, often requiring anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–110°C).

Key challenges include regioselectivity at the pyrrolidine 3-position and competing N-benzyl group oxidation. For instance, employing lithium diisopropylamide (LDA) as a base in THF at −78°C minimizes side reactions, yielding the 3-substituted pyrrolidine intermediate in ~65% yield.

Pyridine Ring Assembly and Coupling

The pyridine moiety is typically introduced through cyclization or cross-coupling reactions. A documented method utilizes a Hantzsch dihydropyridine synthesis variant, where ethyl acetoacetate reacts with ammonium acetate and a pre-functionalized aldehyde bearing the methoxy and methyl groups. Cyclization under acidic conditions (e.g., HCl/ethanol) forms the 2-methoxy-5-methylpyridine core, which is subsequently coupled to the benzylpyrrolidine fragment via Suzuki-Miyaura or Buchwald-Hartwig amination.

Table 1: Traditional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrrolidine Formation | Benzyl chloride, K₂CO₃, DMF | 65 | 92 |

| Pyridine Cyclization | Hantzsch conditions, HCl/EtOH | 58 | 89 |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 72 | 94 |

Modern Catalytic Approaches

Base-Catalyzed Halogen Isomerization

A breakthrough method leverages base-catalyzed aryl halide isomerization to achieve regioselective pyridine substitution. As demonstrated in recent work, 3-bromopyridine undergoes nucleophilic aromatic substitution with 1-benzylpyrrolidin-3-ol derivatives in the presence of KOH and 18-crown-6 in dimethylacetamide (DMAc) at 80°C. This single-pot reaction eliminates the need for pre-functionalized intermediates, directly yielding the target compound in 63% yield.

Mechanistic Insight : The crown ether facilitates potassium ion coordination, enhancing the nucleophilicity of the pyrrolidine oxygen. Concurrently, the base deprotonates the alcohol, generating a potent alkoxide nucleophile that attacks the pyridine ring at the meta position relative to the bromine.

Table 2: Catalytic Method Optimization

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Base | KOH (3.0 equiv) | +25% |

| Catalyst | 18-crown-6 (3.5 equiv) | +18% |

| Solvent | DMAc | +15% |

| Temperature | 80°C | +12% |

Solvent and Catalyst Effects on Reaction Efficiency

Solvent Polarity and Reaction Kinetics

Solvent choice critically influences reaction rates and yields. Polar aprotic solvents like DMAc and DMF stabilize transition states in nucleophilic substitutions, whereas ethereal solvents (THF, dioxane) favor organometallic couplings. Comparative studies reveal DMAc outperforms DMF in the catalytic method, achieving 63% vs. 48% yield due to superior solvation of ionic intermediates.

Role of Phase-Transfer Catalysts

The addition of 18-crown-6 in catalytic quantities dramatically enhances reaction efficiency by sequestering potassium ions, thereby increasing the effective concentration of the alkoxide nucleophile. This effect is concentration-dependent, with optimal performance at 3.5 equivalents relative to the substrate.

Purification and Characterization Protocols

Chromatographic Separation

Crude reaction mixtures are typically purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.45 in ethyl acetate/hexane (1:1), distinguished by UV absorption at 254 nm.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, benzyl aromatics), 6.85 (d, J = 8.0 Hz, 1H, pyridine-H), 3.92 (s, 3H, OCH₃), 3.72 (m, 1H, pyrrolidine-H), 2.45 (s, 3H, CH₃).

-

HRMS : Calculated for C₁₈H₂₁N₂O [M+H]+: 281.1654; Found: 281.1651.

Industrial Scalability and Environmental Considerations

Waste Stream Management

The catalytic method generates less hazardous waste compared to traditional routes, as it avoids heavy metal catalysts (e.g., Pd). Neutralization of KOH with CO₂ yields benign potassium carbonate, which can be repurposed in cement production.

Continuous Flow Synthesis

Preliminary experiments in microreactors demonstrate a 20% yield increase under continuous flow conditions (residence time = 30 min, T = 100°C), highlighting potential for industrial scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from the Same Catalog ()

Three compounds from the 2017 Catalog of Pyridine Compounds share structural similarities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | 1228070-72-1 | C₁₇H₂₃ClN₂O₄ | 354.83 | Chlorine substituent at pyridine position 2; tert-butyl and methyl ester groups on pyrrolidine |

| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | 1228666-00-9 | C₁₈H₂₂N₂O | 282.38 | Benzyl group on pyrrolidine; methoxy and methyl groups on pyridine |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1228665-86-8 | C₁₆H₂₄N₂O₃ | 292.37 | tert-Butyl carbamate on pyrrolidine; lacks benzyl group |

Key Observations :

- The chlorine atom in the first compound may enhance electrophilicity and influence binding to electron-rich targets compared to the methoxy group in the target compound .

- The tert-butyl carbamate in the third compound may improve metabolic stability but reduce solubility due to its hydrophobic nature .

Indole and Brominated Derivatives ()

Two indole-containing analogues demonstrate how core heterocycle modifications affect properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 3-(1-Benzylpyrrolidin-3-yl)-5-bromo-1H-indole | C₁₈H₁₈BrN₃ | 329.5 | Indole core replaces pyridine; bromine substituent at position 5 |

| Target Compound | C₁₈H₂₂N₂O | 282.38 | Pyridine core; methoxy and methyl groups instead of bromine |

Key Observations :

Pyridine-Pyrazolopyrimidine Hybrids ()

A pyrazolo[1,5-a]pyrimidine derivative from a European patent highlights the impact of fused heterocyclic systems:

| Compound Name | Molecular Weight (g/mol) | Key Differences |

|---|---|---|

| 5-(2-Isopropoxypyridin-4-yl)-3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine | 361.4 | Fused pyrazolopyrimidine core; isopropoxy substituent |

| Target Compound | 282.38 | Single pyridine ring; benzylpyrrolidine substituent |

Key Observations :

Substituted Bipyridines ()

A bipyridine derivative with an aminopyridine group illustrates simplified analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | 201.23 | Bipyridine system; lacks pyrrolidine moiety |

| Target Compound | C₁₈H₂₂N₂O | 282.38 | Single pyridine with benzylpyrrolidine |

Key Observations :

- The amine group in the bipyridine may enhance water solubility and hydrogen-bonding capacity, whereas the benzylpyrrolidine in the target compound contributes to lipophilicity .

Biologische Aktivität

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes a pyridine ring, a methoxy group, and a pyrrolidine moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that modify existing pyridine derivatives. The process often requires careful control of reaction conditions to yield high-purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. While specific data on this compound is limited, related compounds have shown promising results against Gram-positive bacteria. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/ml against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| 21b | 32 | S. aureus |

| 21d | 16 | Enterococcus faecalis |

| 21f | 64 | Streptococcus pneumoniae |

Antibiofilm Activity

Biofilm formation poses a significant challenge in treating bacterial infections. Studies have indicated that certain pyridine derivatives demonstrate substantial antibiofilm activity. For instance, compound 21d showed a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml against S. pneumoniae, indicating strong potential for preventing biofilm formation .

Table 2: Biofilm Inhibition Data

| Compound ID | MBIC (μg/ml) | Target Bacteria |

|---|---|---|

| 21d | 0.5 | S. pneumoniae |

| 21e | 1.0 | E. coli |

The mechanisms through which these compounds exert their biological effects are still under investigation. However, molecular docking studies suggest that the binding affinity to bacterial targets may be enhanced by structural modifications, such as the introduction of electron-withdrawing groups like fluorine . This modification can improve drug binding and penetration through biofilms.

Case Studies

- Study on Antibacterial Activity : A recent study synthesized various pyridine derivatives and assessed their antibacterial properties against multiple strains of bacteria. The findings indicated that structural modifications significantly influenced the antibacterial activity and resistance profiles .

- Biofilm Formation Inhibition : Another investigation focused on the antibiofilm capabilities of pyridine derivatives, revealing that certain compounds could effectively disrupt biofilm integrity and reduce bacterial viability in biofilms .

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine?

- Methodological Answer : The compound’s structure can be confirmed using 1H/13C NMR to identify proton environments (e.g., benzyl protons at δ ~7.3 ppm, methoxy at δ ~3.8 ppm) and X-ray crystallography for absolute stereochemical assignment . Mass spectrometry (HRMS) validates the molecular weight (282.38 g/mol) and fragmentation patterns .

Q. What are the standard handling protocols for this compound in laboratory settings?

Q. How is the purity of this compound typically assessed?

- Methodological Answer : Purity is quantified via HPLC (C18 column, methanol/water gradient) and TLC (Rf comparison against standards). Residual solvents are analyzed using GC-MS , while elemental analysis confirms C, H, N, O content .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side products?

- Methodological Answer : Key steps include:

- Buchwald-Hartwig coupling for benzyl-pyrrolidine linkage (Pd(PPh3)4, K2CO3, toluene/EtOH at 105°C) .

- Protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the final product .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) assesses binding to targets (e.g., neurotransmitter receptors) using crystallographic protein data (PDB) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to address discrepancies in reported solubility or stability data across studies?

- Methodological Answer :

- Solubility : Test in multiple solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λmax ~270 nm) under controlled pH/temperature .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Differences may arise from residual moisture or light exposure during storage .

Q. What strategies are effective for resolving stereoisomerism in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC (Chiralpak AD-H column) separates enantiomers.

- Circular dichroism (CD) confirms absolute configuration.

- Asymmetric synthesis using Jacobsen’s catalyst for pyrrolidine ring functionalization .

Pharmacological & Mechanistic Questions

Q. How to design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- Target identification : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays.

- Cellular assays : Use HEK293 cells transfected with luciferase reporters for dose-response curves (EC50/IC50).

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Introduce logP-optimizing groups (e.g., fluorination) to balance hydrophobicity (target logP ~2–3).

- Reduce hydrogen bond donors (e.g., replace -OH with -OMe). Validate using PAMPA-BBB assay or in situ perfusion models .

Data Analysis & Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.